N,N'-pyridine-2,6-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]
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Overview
Description
2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and quinoline intermediates. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.
Thienyl Intermediate Synthesis: The thienyl group can be synthesized through the oxidation of thiophene derivatives using reagents like potassium ferricyanide in an alkaline medium.
Quinoline Intermediate Synthesis: Quinoline derivatives are often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration, bromination, and formylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), bromine, formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro, bromo, and formyl derivatives of the aromatic rings.
Scientific Research Applications
2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It can be used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)-6-methyl-6H-imidazo[4,5-g][1,3]benzothiazole: This compound shares the thienyl group and exhibits similar electrophilic substitution reactions.
N-substituted 2,5-di(2-thienyl)pyrroles: These compounds also contain thienyl groups and are used in the production of conducting polymers.
Uniqueness
2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of thienyl, quinoline, and pyridyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C35H25N5O2S2 |
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Molecular Weight |
611.7 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-[6-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H25N5O2S2/c1-20-14-16-30(43-20)28-18-24(22-8-3-5-10-26(22)36-28)34(41)39-32-12-7-13-33(38-32)40-35(42)25-19-29(31-17-15-21(2)44-31)37-27-11-6-4-9-23(25)27/h3-19H,1-2H3,(H2,38,39,40,41,42) |
InChI Key |
PKCCUPBURIBMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C |
Origin of Product |
United States |
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